molecular formula C8H6F3NO3 B7882679 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene

Cat. No.: B7882679
M. Wt: 221.13 g/mol
InChI Key: PUCPQLAHYTYVJO-UHFFFAOYSA-N
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Description

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene is an organic compound that features a benzene ring substituted with a difluoroethoxy group, a fluoro group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene typically involves the introduction of the difluoroethoxy group onto a benzene ring that already contains the fluoro and nitro substituents. One common method involves the reaction of 4-fluoro-2-nitrophenol with 2,2-difluoroethanol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the etherification process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene can undergo various chemical reactions, including:

    Nucleophilic Substitution: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional substituents.

    Oxidation and Reduction: The nitro group can be reduced to an amine, while the difluoroethoxy group can be oxidized under specific conditions.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Solvents: Dimethyl sulfoxide (DMSO), dichloromethane (DCM).

Major Products

    Reduction: 1-(2,2-Difluoroethoxy)-4-fluoro-2-aminobenzene.

    Electrophilic Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The presence of the difluoroethoxy group can enhance the compound’s lipophilicity and binding affinity to its targets, thereby modulating its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1-(2,2-Difluoroethoxy)-4-fluoro-2-aminobenzene: A reduced form of the compound with an amino group instead of a nitro group.

    2-(2,2-Difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride: A structurally related compound with a sulfonyl chloride group.

Uniqueness

1-(2,2-Difluoroethoxy)-4-fluoro-2-nitrobenzene is unique due to the combination of its substituents, which confer distinct chemical and physical properties. The difluoroethoxy group enhances the compound’s stability and lipophilicity, while the nitro and fluoro groups contribute to its reactivity and potential biological activity .

Properties

IUPAC Name

1-(2,2-difluoroethoxy)-4-fluoro-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-5-1-2-7(15-4-8(10)11)6(3-5)12(13)14/h1-3,8H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUCPQLAHYTYVJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)[N+](=O)[O-])OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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